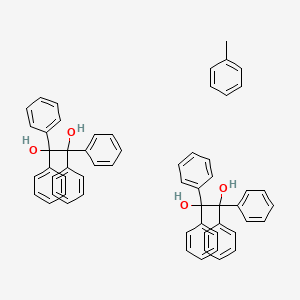
1,1,2,2-Tetraphenylethane-1,2-diol;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetraphenylethane-1,2-diol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications. Toluene is a common solvent used in the preparation and reactions involving 1,1,2,2-Tetraphenylethane-1,2-diol.
Vorbereitungsmethoden
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of benzophenone using a reducing agent such as magnesium in the presence of an alcohol. The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,1,2,2-Tetraphenylethane-1,2-diol can lead to the formation of benzophenone derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetraphenylethane-1,2-diol has several scientific research applications In chemistry, it is used as a precursor in the synthesis of various organic compounds In biology, it can be used as a reagent in biochemical assaysIn industry, it is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetraphenylethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in free radical polymerization, it acts as an active component of the initiation system, leading to the formation of polymer chains . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetraphenylethane-1,2-diol can be compared with other similar compounds such as 1,1,2,2-Tetraphenylethylene and 1,1,2,2-Tetraphenylethane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1,1,2,2-Tetraphenylethylene is known for its use in photochemical reactions, while 1,1,2,2-Tetraphenylethane is used in different types of organic synthesis .
Eigenschaften
CAS-Nummer |
924631-10-7 |
|---|---|
Molekularformel |
C59H52O4 |
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
1,1,2,2-tetraphenylethane-1,2-diol;toluene |
InChI |
InChI=1S/2C26H22O2.C7H8/c2*27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-5-3-2-4-6-7/h2*1-20,27-28H;2-6H,1H3 |
InChI-Schlüssel |
FPXGTKVJCXMCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


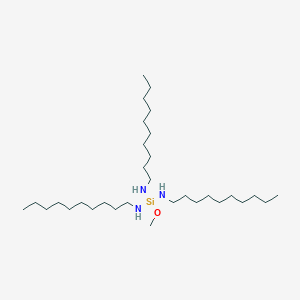
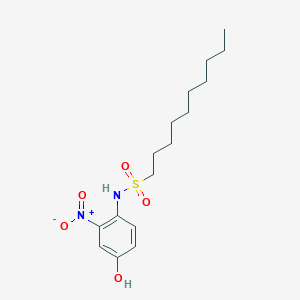
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
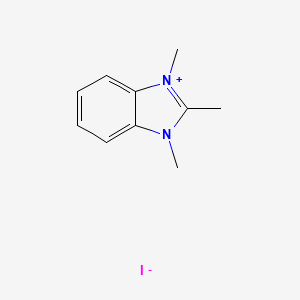
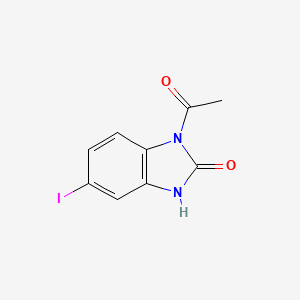
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)

![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
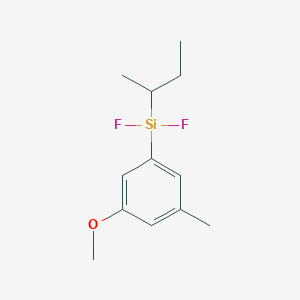


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
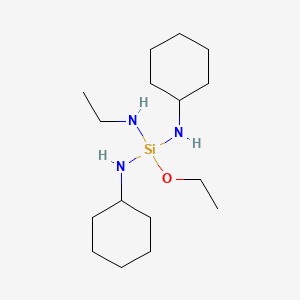
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
